hex-2-enedioic acid

Description

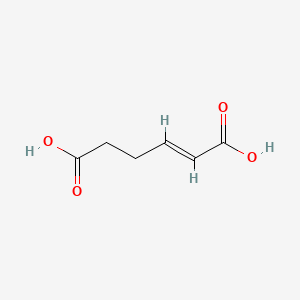

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBSUGYTMJWPAX-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333155 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-2-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4440-68-0 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of hex-2-enedioic acid

An In-Depth Technical Guide to the Physicochemical Properties of Hex-2-enedioic Acid

This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer insights into the causality behind experimental choices and the logic of analytical characterization.

Part 1: Molecular Identity and Structure

This compound is a six-carbon, unsaturated dicarboxylic acid, a class of molecules with significant utility in polymer synthesis and as potential metabolites in various biological systems.[1] Its structure, featuring two carboxylic acid functional groups and a carbon-carbon double bond, dictates its chemical behavior and physical properties. The position of the double bond at the C-2 position creates the potential for geometric isomerism, resulting in two distinct forms: (2E)-hex-2-enedioic acid (trans) and (2Z)-hex-2-enedioic acid (cis). The trans isomer is generally more stable and commonly encountered.

The presence of two acidic protons, a rigid double bond, and a flexible aliphatic chain makes a thorough understanding of its properties essential for its application.

Table 1: Chemical Identifiers for (2E)-Hex-2-enedioic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-hex-2-enedioic acid | [2] |

| Synonyms | trans-2-Hexenedioic acid, (E)-hex-2-enedioic acid, trans-2,3-dehydroadipic acid | [3] |

| CAS Number | 4440-68-0 | [2][3] |

| Molecular Formula | C₆H₈O₄ | [3][4] |

| Molecular Weight | 144.13 g/mol | [3][4] |

| InChI Key | HSBSUGYTMJWPAX-HNQUOIGGSA-N | [2] |

Part 2: Core Physicochemical Properties

The interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon backbone defines the physicochemical profile of this compound. These properties are critical for predicting its behavior in various systems, from reaction vessels to biological matrices.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | At standard temperature and pressure | [2] |

| Boiling Point | 387.6 ± 25.0 °C | Predicted at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | [3] |

| Flash Point | 202.4 ± 19.7 °C | Predicted | [3] |

| LogP (Octanol/Water) | 0.26 | Predicted | [3] |

| pKa₁ | 3.96 ± 0.10 | Predicted for the related isomer, hex-3-enedioic acid | [5] |

| pKa₂ | ~5.4 | Estimated based on adipic acid | |

| Storage Temperature | Room Temperature | Store sealed in a dry environment | [6] |

Thermodynamic Profile

The high predicted boiling point is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the two carboxylic acid moieties. Significant energy is required to overcome these interactions and transition the substance into the vapor phase. The melting point, while not definitively reported in the search results for the 2-ene isomer, is expected to be relatively high for a molecule of its size, also due to these strong intermolecular forces. For comparison, the saturated analogue, adipic acid, melts at 152 °C.[7]

Solubility and Partitioning Behavior

This compound's solubility is dichotomous. The polar carboxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the six-carbon backbone provides significant nonpolar character, limiting this solubility. Its solubility is expected to be pH-dependent; in basic solutions, deprotonation to the more polar carboxylate form will significantly enhance water solubility.

The predicted octanol-water partition coefficient (LogP) of 0.26 suggests the compound has a slight preference for the aqueous phase over an immiscible organic phase, though it is near the point of equal partitioning.[3] This value is critical in drug development for predicting membrane permeability and absorption characteristics.

Acidity and Ionization (pKa)

As a dicarboxylic acid, this compound possesses two distinct acid dissociation constants, pKa₁ and pKa₂.

-

pKa₁: The dissociation of the first proton is influenced by the electron-withdrawing effect of the adjacent double bond and the second carboxylic acid group, making it a stronger acid than a simple monocarboxylic acid. The predicted pKa for the related hex-3-enedioic acid is approximately 3.96.[5]

-

pKa₂: After the first proton is lost, the resulting carboxylate anion's negative charge destabilizes the loss of the second proton through electrostatic repulsion, making the second carboxyl group significantly less acidic. The pKa₂ of adipic acid is 5.4, which serves as a reasonable estimate.

Understanding these pKa values is fundamental for designing buffer systems, controlling reaction pH, and predicting the molecule's charge state in physiological environments.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of structural information.

Workflow for Structural Elucidation and Verification

Caption: Standard workflow for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

Two distinct vinylic protons (C2-H and C3-H) with characteristic chemical shifts (typically 5.5-7.5 ppm) and a large coupling constant (~15 Hz) confirming the trans geometry.

-

Methylene protons at C4 and C5, likely appearing as complex multiplets due to coupling with each other and the vinylic protons.

-

A very broad singlet at high chemical shift (>10 ppm) corresponding to the two acidic carboxylic acid protons, which may exchange with deuterium in solvents like D₂O.

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Expected signals include:

-

Two signals for the carbonyl carbons of the carboxylic acids (>170 ppm).

-

Two signals for the sp² hybridized carbons of the double bond (~120-140 ppm).

-

Two signals for the sp³ hybridized methylene carbons.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for confirming the presence of key functional groups.[2] The spectrum of this compound would be characterized by:

-

A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.

-

A medium-intensity absorption around 1650 cm⁻¹ for the C=C stretch.

-

A C-O stretching band around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2] In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 144. Common fragmentation pathways for dicarboxylic acids include the loss of H₂O (m/z = 126) and COOH (m/z = 99). For analysis by Gas Chromatography (GC-MS), derivatization to a more volatile form, such as a trimethylsilyl (TMS) ester, is typically required.[8]

Part 4: Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols.

Protocol: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

This protocol determines the two pKa values by monitoring pH changes during titration with a strong base.

Causality: The gradual neutralization of the two distinct acidic protons by a strong base results in a titration curve with two inflection points. These points correspond to the equivalence points, and the half-equivalence points provide the pKa values, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

Reagent Preparation:

-

Accurately weigh ~100 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle heating may be required.

-

Prepare a 0.1 M NaOH solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate - KHP).

-

-

Apparatus Setup:

-

Place the dissolved acid solution in a jacketed beaker with a magnetic stirrer.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Insert the calibrated pH electrode and a temperature probe into the solution.

-

Fill a 10 mL burette with the standardized 0.1 M NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH is approximately 11-12, ensuring data is collected well past the second equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the two equivalence points (peaks).

-

The volume of NaOH at the halfway point to the first peak corresponds to pKa₁. The pH at this volume is pKa₁.

-

The volume of NaOH at the halfway point between the first and second peaks corresponds to pKa₂. The pH at this volume is pKa₂.

-

Caption: Workflow for the potentiometric titration of this compound.

Part 5: Safety and Handling

As a laboratory chemical, this compound requires appropriate handling to minimize risk.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

References

-

Chemsrc. (n.d.). (2E)-2-Hexenedioic acid | CAS#:4440-68-0. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Hexenedioic acid. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). (E)-hex-2-enedioic acid. Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (2023). Metabocard for trans-2-Hexenedioic acid (HMDB0013311). Retrieved January 15, 2026, from [Link]

-

European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). trans-2-hexenedioic acid (CHEBI:49296). Retrieved January 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanedioic acid (CAS 124-04-9). Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Hexanedioic acid. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sorbic acid. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Hexenedioic acid, TMS. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US5354887A - Preparation of hexene-1,6-dioic acids.

Sources

- 1. trans-2-hexenedioic acid (CHEBI:49296) [ebi.ac.uk]

- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]

- 4. 2-Hexenedioic acid | C6H8O4 | CID 53440600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hex-3-enedioic acid | 29311-53-3 [chemicalbook.com]

- 6. (E)-Hex-2-enedioic acid | 2583-24-6 [sigmaaldrich.com]

- 7. Hexanedioic acid [webbook.nist.gov]

- 8. 2-Hexenedioic acid, TMS [webbook.nist.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of Hex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-enedioic acid, a dicarboxylic acid and medium-chain fatty acid, is a molecule of increasing interest in the scientific community. Its presence in various biological systems, from plants to humans, and its association with a key inborn error of metabolism, make it a significant subject of study. This guide provides a comprehensive overview of the natural occurrence, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for researchers in metabolic disorders, natural product chemistry, and drug development.

Natural Occurrence and Dietary Sources

The known natural occurrences of this compound are currently limited, with the most well-documented source being the narrow-leafed lupin, Lupinus angustifolius. While its presence in other plant species has not been extensively reported, the established occurrence in Lupinus angustifolius suggests that other leguminous plants may also be potential sources. Further research into the metabolomes of various plant species is warranted to broaden our understanding of its distribution in the plant kingdom.

Given its identification as a human metabolite, it is plausible that this compound is present in trace amounts in various food sources, particularly those containing medium-chain fatty acids. However, specific data on its concentration in different foodstuffs are not yet widely available. The role of the gut microbiota in metabolizing dietary components into dicarboxylic acids is an active area of research, suggesting a potential indirect dietary contribution to the body's pool of this compound.[1][2][3][4]

| Source Category | Specific Source | Notes |

| Plants | Lupinus angustifolius (Narrow-leafed lupin) | Currently the only well-documented plant source. |

| Human Metabolism | Endogenous metabolite | Present in urine and blood as a product of fatty acid metabolism. |

| Potential Dietary Sources | Foods rich in medium-chain fatty acids | Requires further investigation for direct quantification. |

| Microbial Metabolism | Gut microbiota | Potential for production from dietary precursors. |

Metabolic Pathways

The metabolic pathways involving this compound are context-dependent, with a clear distinction between its formation in pathological conditions and its baseline metabolism in healthy individuals.

Biosynthesis in a Disease State: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The most well-characterized pathway for the production of this compound is in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of metabolism. In individuals with MCAD deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain fatty acyl-CoA esters, which are then shunted into an alternative pathway known as omega-oxidation .[5][6][7][8][9][10]

Omega-oxidation occurs primarily in the endoplasmic reticulum of the liver and kidneys and involves the following key steps:

-

Hydroxylation: The terminal methyl group (omega-carbon) of a medium-chain fatty acid is hydroxylated by a cytochrome P450-dependent monooxygenase (specifically from the CYP4A and CYP4F subfamilies).[5][7]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[5][7]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[5][7]

In the case of this compound, the precursor is an unsaturated medium-chain fatty acid. The omega-oxidation of this precursor leads to the formation of this compound, which is then excreted in the urine.

Caption: Omega-oxidation pathway leading to the formation of this compound.

Baseline Metabolism and Degradation

In healthy individuals, the contribution of omega-oxidation to overall fatty acid metabolism is minor. The primary fate of dicarboxylic acids, including this compound, is degradation via beta-oxidation from both ends of the molecule. This process occurs in both mitochondria and peroxisomes.[11]

Mitochondrial beta-oxidation of dicarboxylic acids can proceed, with enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) itself showing activity towards dicarboxylyl-CoAs.[11] The end products of this degradation are acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production.

Potential Role of Gut Microbiota

The gut microbiome plays a crucial role in the metabolism of various dietary components, including fatty acids and plant-derived compounds. While direct evidence for the production of this compound by specific gut bacteria is still emerging, it is known that gut microbes can catabolize dicarboxylic acids.[1] Furthermore, the microbial fermentation of dietary fibers leads to the production of short-chain fatty acids, and it is plausible that other fatty acid derivatives, including dicarboxylic acids, could be generated from the microbial metabolism of more complex dietary lipids.

Clinical Significance: A Biomarker for MCAD Deficiency

The primary clinical significance of this compound lies in its role as a key biomarker for the diagnosis and monitoring of MCAD deficiency. Elevated levels of this compound in the urine are a characteristic finding in individuals with this disorder, particularly during periods of metabolic stress. Its detection, along with other medium-chain dicarboxylic acids and acylcarnitines, is a cornerstone of newborn screening programs for MCAD deficiency.

| Parameter | Description |

| Associated Disorder | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |

| Biological Fluid | Urine |

| Metabolic Basis | Accumulation of medium-chain fatty acids due to impaired beta-oxidation, leading to increased omega-oxidation. |

| Clinical Utility | Diagnosis, monitoring of treatment efficacy, and newborn screening. |

Analytical Methodologies: Quantification by GC-MS

The gold standard for the quantification of this compound and other organic acids in biological fluids is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of a wide range of metabolites.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

The following is a generalized, step-by-step protocol for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

-

Urine Collection: A random urine sample is collected in a sterile container.

-

Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in high concentrations in urine) is added to a specific volume of urine. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

-

Extraction: The organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction using a solvent such as ethyl acetate after acidification of the urine sample.

-

Drying: The organic extract is dried down, typically under a stream of nitrogen, to remove the solvent.

2. Derivatization:

-

Organic acids are not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.

-

A two-step derivatization is commonly employed:

-

Oximation: The sample is first treated with a methoxyamine solution to protect keto groups.

-

Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) esters and ethers.

-

3. GC-MS Analysis:

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected.

4. Data Analysis:

-

The mass spectrum of each eluting peak is compared to a library of known spectra to identify the compounds.

-

The concentration of each organic acid, including this compound, is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multi-omics mechanical analysis of gut microbiota, carboxylic acids, and cardiac gene expression interaction triggering diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 6. microbenotes.com [microbenotes.com]

- 7. Omega oxidation - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomeric Forms of Hex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hex-2-enedioic acid, a six-carbon unsaturated dicarboxylic acid, presents a fascinating case study in the profound impact of stereoisomerism on chemical behavior and material properties. The geometric constraints imposed by its single carbon-carbon double bond give rise to two distinct isomers: (E)-hex-2-enedioic acid and (Z)-hex-2-enedioic acid. While structurally similar, these isomers exhibit unique physicochemical properties that dictate their reactivity, supramolecular assembly, and, consequently, their utility in specialized applications ranging from polymer science to pharmaceutical formulations. This guide provides a comprehensive exploration of these isomers, offering a deep dive into their synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

The Isomeric Landscape of this compound

This compound (C₆H₈O₄) possesses a simple yet elegant structure that belies its isomeric complexity. The presence of a double bond between the second and third carbon atoms restricts free rotation, leading to two distinct geometric isomers: (E) and (Z).

-

(E) -This compound (trans-isomer): In this configuration, the carboxyl groups at either end of the carbon chain are positioned on opposite sides of the double bond. This arrangement results in a more linear and sterically unhindered molecule.

-

(Z) -This compound (cis-isomer): Here, the carboxyl groups are situated on the same side of the double bond, leading to a more constrained, bent molecular geometry.

This seemingly subtle difference in spatial arrangement has significant consequences for the physical and chemical properties of each isomer.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-hex-2-enedioic acid | (Z)-hex-2-enedioic acid | Rationale for Differences |

| CAS Number | 4440-68-0[1] | 87080-01-1 | Unique identifiers for each distinct chemical substance. |

| Molecular Weight | 144.12 g/mol [1] | 144.12 g/mol | Isomers have the same molecular formula and thus the same molecular weight. |

| Physical State | Solid[1] | Expected to be a solid | Dicarboxylic acids are typically solids at room temperature. |

| Melting Point | Data not readily available in cited sources | Data not readily available in cited sources | The more symmetric (E)-isomer is expected to have a higher melting point due to more efficient crystal packing compared to the less symmetric (Z)-isomer. |

| Solubility | Data not readily available in cited sources | Data not readily available in cited sources | The (Z)-isomer may exhibit higher solubility in polar solvents due to its higher dipole moment. |

| pKa | Data not readily available in cited sources | Data not readily available in cited sources | The proximity of the carboxylic acid groups in the (Z)-isomer may influence the acidity of the second proton, potentially leading to a different pKa2 value compared to the (E)-isomer. |

Synthesis and Stereocontrol: Accessing the Isomers

The ability to selectively synthesize each isomer is paramount for harnessing their unique properties. The synthetic strategies often rely on stereoselective reactions that favor the formation of one isomer over the other.

Synthesis of (E)-hex-2-enedioic acid

A common route to the (E)-isomer involves the oxidation of a suitable precursor that already contains the trans-double bond. While specific protocols for this compound are not extensively detailed in the provided search results, general methods for the synthesis of α,β-unsaturated dicarboxylic acids can be adapted.

Synthesis of (Z)-hex-2-enedioic acid

The synthesis of the (Z)-isomer is often more challenging due to its lower thermodynamic stability compared to the (E)-isomer. Stereoselective hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, is a well-established method for the synthesis of cis-alkenes and could be a viable route.[2]

Conceptual Protocol for (Z)-hex-2-enedioic acid Synthesis:

-

Starting Material: Hex-2-ynedioic acid.

-

Reaction: Catalytic hydrogenation.

-

Catalyst: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

-

Solvent: An inert solvent such as hexane.

-

Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere until the triple bond is selectively reduced to a double bond.

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified, typically by recrystallization, to yield the pure (Z)-hex-2-enedioic acid.

Analytical Characterization: Differentiating the Isomers

Unambiguous identification and differentiation of the (E) and (Z) isomers are critical for quality control and for understanding their behavior in various applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The key distinguishing features in the ¹H NMR spectra of the this compound isomers are the chemical shifts of the vinylic protons and the magnitude of the coupling constant between them.

-

Coupling Constant (J): The coupling constant between the two vinylic protons (at C2 and C3) is significantly different for the two isomers. For the (E)-isomer, a larger coupling constant (typically in the range of 12-18 Hz) is expected, characteristic of a trans-relationship. Conversely, the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons.

-

Chemical Shift: The chemical shifts of the vinylic protons and the adjacent methylene protons can also differ due to the different spatial environments in the two isomers.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms of the double bond and the carboxylic acid groups can also provide diagnostic information to distinguish between the two isomers.[3]

Table 2: Predicted Key NMR Spectral Features for this compound Isomers

| Isomer | Vinylic ¹H Chemical Shifts (Predicted) | Vinylic ¹H-¹H Coupling Constant (J) (Predicted) | Key ¹³C Chemical Shifts (Predicted) |

| (E)-hex-2-enedioic acid | Downfield shift | ~12-18 Hz | Distinct shifts for C2, C3, and carboxyl carbons. |

| (Z)-hex-2-enedioic acid | Upfield shift relative to (E)-isomer | ~6-12 Hz | Different chemical shifts for C2, C3, and carboxyl carbons compared to the (E)-isomer. |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of the (E) and (Z) isomers of this compound. The separation is based on the differential interaction of the isomers with the stationary phase of the HPLC column.

Illustrative HPLC Separation Workflow:

Caption: A generalized workflow for the HPLC separation and analysis of this compound isomers.

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on the specific instrumentation and desired resolution.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).

-

Elution: An isocratic or gradient elution can be employed. A gradient starting with a lower concentration of the organic modifier and gradually increasing it can be effective for separating compounds with different polarities.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functionality.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Rationale: The choice of a reversed-phase column is based on the principle of separating compounds based on their hydrophobicity. The more polar (Z)-isomer is expected to elute earlier than the less polar (E)-isomer. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention.[4][5]

Applications in Drug Development and Polymer Science

The distinct geometries of the this compound isomers can be leveraged to impart specific properties to materials and drug delivery systems.

Polymer Synthesis

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides through polycondensation reactions.[6] The stereochemistry of the diacid monomer can significantly influence the properties of the resulting polymer.

-

Polymers from (E) -This compound: The linear and regular structure of the (E)-isomer is expected to lead to polyesters with a higher degree of crystallinity, resulting in materials with higher melting points, greater tensile strength, and reduced flexibility.

-

Polymers from (Z) -This compound: The kinked structure of the (Z)-isomer will disrupt chain packing, leading to more amorphous polymers. These materials are likely to have lower melting points, increased flexibility, and potentially different solubility profiles.

Illustrative Polycondensation Reaction:

Caption: General scheme for the synthesis of polyesters from this compound and a diol.

Drug Development and Delivery

The use of geometric isomers is a critical consideration in drug design and formulation, as different isomers can exhibit varied pharmacological activities and pharmacokinetic profiles.[7][8][9] Dicarboxylic acids can be used as linkers or building blocks in drug delivery systems.[10]

-

Prodrug Design: One of the isomers could be used as a linker in a prodrug, where the geometry of the linker could influence the rate of drug release.

-

Controlled Release Systems: The different packing abilities of the isomers could be exploited in the design of polymer-based drug delivery systems, where the crystallinity of the polymer matrix, controlled by the diacid isomer, dictates the drug diffusion and release rate. For instance, a more amorphous polymer derived from the (Z)-isomer might allow for a faster drug release compared to a more crystalline polymer from the (E)-isomer.[11]

Conclusion and Future Perspectives

The isomeric forms of this compound provide a compelling example of how subtle changes in molecular geometry can lead to significant differences in material properties. While the fundamental principles governing their behavior are well understood, further research is needed to fully elucidate the experimental properties of the individual isomers and to explore their full potential in advanced applications. The development of efficient and stereoselective synthetic routes to both the (E) and (Z) isomers will be crucial for unlocking their utility in the design of novel polymers with tailored properties and in the creation of sophisticated drug delivery systems. As the demand for functional materials and advanced therapeutics continues to grow, a deeper understanding of the isomeric landscape of molecules like this compound will undoubtedly pave the way for new scientific and technological advancements.

References

-

Novotný, M., Hrabálek, A., Janůsová, B., Novotný, J., & Vávrová, K. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-347. [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10877230, (E)-hex-2-enedioic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Storbeck, R., & Ballauff, M. (n.d.). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Geometrical Isomerism: Meaning, Examples, Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]

-

AFINITICA. (n.d.). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Retrieved from [Link]

-

Patsnap. (2025, August 1). The Influence of Geometric Isomers on Drug Delivery Systems. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 2-Synthesis of Polyester. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000596 Trans-3-hexenedioic Acid at BMRB. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

Techniques de l'Ingénieur. (2005, March 10). Geometric isomerism and drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000393). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of hexene-1,6-dioic acids.

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

-

An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71694435, (Z)-2-octylpent-2-enedioic acid. Retrieved from [Link]

Sources

- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. afinitica.com [afinitica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. researchgate.net [researchgate.net]

- 11. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (E)-Hex-2-enedioic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-hex-2-enedioic acid, a dicarboxylic acid of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition.

Introduction to (E)-Hex-2-enedioic Acid

(E)-hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol .[1] Its structure, featuring a carbon-carbon double bond in conjugation with a carboxylic acid group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (E)-hex-2-enedioic acid, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-Hex-2-enedioic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (COOH) | 10.0 - 13.0 | br s | - |

| H2 | ~7.0 | dt | J(H2-H3) ≈ 15 (trans), J(H2-H4) ≈ 4 |

| H3 | ~5.8 | dt | J(H3-H2) ≈ 15 (trans), J(H3-H4) ≈ 1.5 |

| H4 | ~2.5 | m | - |

| H5 | ~2.4 | m | - |

| H6 (COOH) | 10.0 - 13.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for (E)-hex-2-enedioic acid is available in the PubChem database.[1] The spectrum displays six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shifts for (E)-Hex-2-enedioic Acid

| Carbon | Chemical Shift (ppm) |

| C1 (COOH) | ~171 |

| C2 | ~122 |

| C3 | ~145 |

| C4 | ~33 |

| C5 | ~28 |

| C6 (COOH) | ~176 |

Source: Adapted from PubChem CID 10877230.[1]

The downfield shifts of C1 and C6 are characteristic of carboxylic acid carbons. The signals for the sp² hybridized carbons of the double bond (C2 and C3) appear in the vinylic region, while the sp³ hybridized methylene carbons (C4 and C5) are observed at upfield chemical shifts.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of dicarboxylic acids like (E)-hex-2-enedioic acid is crucial for data reproducibility.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-hex-2-enedioic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., carboxylic acid protons).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (E)-hex-2-enedioic acid is characterized by absorptions corresponding to the carboxylic acid and alkene functional groups. An FTIR spectrum is available on PubChem, obtained using a KBr-Pellet technique.[1]

Table 3: Characteristic IR Absorption Bands for (E)-Hex-2-enedioic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid (dimer) |

| 1630-1680 | Medium | C=C stretch | Alkene |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| 960-980 | Strong | C-H bend (out-of-plane) | Trans Alkene |

Source: Adapted from PubChem CID 10877230 and general IR correlation tables.

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimers. The strong carbonyl absorption confirms the presence of the C=O group. The C=C stretching vibration and the strong out-of-plane C-H bending absorption are indicative of the trans-disubstituted alkene.

Experimental Protocol for Solid-State IR Spectroscopy

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry (E)-hex-2-enedioic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectral data for (E)-hex-2-enedioic acid is available on PubChemLite.[2]

Table 4: Predicted m/z Peaks for (E)-Hex-2-enedioic Acid Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.04953 |

| [M+Na]⁺ | 167.03147 |

| [M-H]⁻ | 143.03497 |

| [M]⁺ | 144.04170 |

Source: PubChemLite CID 10877230.[2]

Under electron ionization (EI), (E)-hex-2-enedioic acid is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z 144 would likely be observed. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Conceptual Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for (E)-hex-2-enedioic acid under electron ionization.

Caption: Plausible EI-MS fragmentation of (E)-hex-2-enedioic acid.

Experimental Protocol for Electron Ionization Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis of (E)-Hex-2-enedioic Acid

While a specific, detailed synthesis protocol for (E)-hex-2-enedioic acid was not found in the initial searches, a general approach can be inferred from the synthesis of related unsaturated dicarboxylic acids. One plausible route involves the oxidation of a suitable precursor, such as a diol or dialdehyde. Another approach could be through elimination reactions of a substituted adipic acid derivative.

Conceptual Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis and purification of (E)-hex-2-enedioic acid.

Caption: Conceptual workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed overview of the spectroscopic data for (E)-hex-2-enedioic acid. While a complete set of experimentally verified data is not available in all cases, the combination of existing database spectra, predicted data, and established spectroscopic principles allows for a thorough characterization of this molecule. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and related compounds.

References

-

PubChem. (E)-hex-2-enedioic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (E)-hex-2-enedioic acid - Spectral Information. National Center for Biotechnology Information. Retrieved from: [Link]

-

Human Metabolome Database. Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311). Retrieved from: [Link]

-

NIST Chemistry WebBook. Hexanedioic acid. National Institute of Standards and Technology. Retrieved from: [Link]

-

PubChemLite. (e)-hex-2-enedioic acid (C6H8O4). Retrieved from: [Link]

Sources

Navigating the Physicochemical Landscape of Hex-2-enedioic Acid: A Technical Guide to Solubility and Stability

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, govern a compound's behavior from its initial synthesis and purification to its formulation, storage, and ultimately, its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive grasp of these parameters for a molecule like hex-2-enedioic acid is not merely academic; it is a critical determinant of success. This technical guide provides an in-depth exploration of the solubility and stability of this compound, offering both foundational knowledge and practical, field-proven methodologies for its assessment. The protocols and insights presented herein are designed to be self-validating systems, grounded in established scientific principles to ensure technical accuracy and trustworthiness.

The Molecular Profile of this compound

This compound, a dicarboxylic acid with the chemical formula C6H8O4, possesses a unique structural architecture that dictates its physicochemical behavior. The presence of two carboxylic acid functional groups imparts significant polarity and the capacity for hydrogen bonding. The six-carbon backbone, which includes a carbon-carbon double bond in the second position, introduces a degree of hydrophobicity. This amphiphilic nature—possessing both hydrophilic and hydrophobic regions—results in a nuanced solubility profile across a spectrum of solvents.

Solubility Profile: A Semi-Quantitative and Predictive Analysis

Precise, experimentally determined solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature. However, by applying the foundational principle of "like dissolves like" and drawing parallels with structurally similar short-chain dicarboxylic acids, we can construct a highly predictive solubility profile. This approach provides a robust starting point for solvent selection in various applications, from reaction chemistry to formulation development.

The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and the overall intermolecular forces at play are the primary determinants of solubility for a polar molecule like this compound.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | High | The two carboxylic acid groups can readily form hydrogen bonds with water molecules. The relatively short carbon chain does not confer excessive hydrophobicity. |

| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for polar dicarboxylic acids. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of this compound. | |

| Acetic Acid | High | Acetic acid is a polar protic solvent that can effectively solvate other carboxylic acids through strong hydrogen bonding interactions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, enabling it to effectively solvate the carboxylic acid protons. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating polar molecules like dicarboxylic acids. | |

| Acetone | Moderate | Acetone's polarity allows for some interaction with the carboxylic acid groups, but it is a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and is a weaker hydrogen bond acceptor, resulting in lower solubility compared to more polar aprotic solvents. | |

| Nonpolar | Toluene | Very Low | The nonpolar nature of toluene results in weak intermolecular interactions with the highly polar this compound. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has minimal interaction with the polar carboxylic acid functional groups. | |

| Diethyl Ether | Very Low | Although it possesses some polarity due to the ether oxygen, diethyl ether is a poor solvent for highly polar dicarboxylic acids. |

Experimental Protocol for Determining Intrinsic Solubility

For a definitive quantitative assessment, the intrinsic solubility of this compound should be determined experimentally. The following protocol outlines a robust method for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute has reached its maximum.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined from the HPLC analysis and the dilution factor.

-

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation of the Alkene: The carbon-carbon double bond is susceptible to oxidative cleavage, which could lead to the formation of shorter-chain aldehydes and carboxylic acids. [1]* Decarboxylation: Under thermal stress, dicarboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a shorter-chain monocarboxylic acid or other degradation products.

-

Isomerization: The trans configuration of the double bond in (2E)-hex-2-enedioic acid could potentially isomerize to the cis form under certain conditions, such as exposure to light.

Conclusion: A Roadmap for Successful Development

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound—solubility and stability. While experimentally derived quantitative data remains the gold standard, the predictive solubility profile and the detailed protocols for forced degradation studies presented here offer a robust framework for researchers and drug development professionals. By systematically evaluating these properties, scientists can make informed decisions regarding solvent selection, formulation strategies, and storage conditions, ultimately paving the way for the successful development of new chemical entities. The methodologies outlined are designed to be adaptable and serve as a foundation for rigorous, data-driven scientific inquiry.

References

-

Rao, K. S., & Reddy, P. G. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. Retrieved from [Link]

-

Wanders, R. J., & Komen, J. C. (2007). Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(9), 1146-1151. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

-

MasterControl. (n.d.). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

Xiang, J., Chen, J., & Yang, C. (2022). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. Accounts of Chemical Research, 55(15), 2139-2151. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of (E)-hex-2-enedioic Acid: Current Knowledge and a Proposed Crystallographic Workflow

Executive Summary

(E)-hex-2-enedioic acid, a dicarboxylic acid with the molecular formula C₆H₈O₄, is a compound of interest in materials science and organic synthesis. A thorough understanding of its three-dimensional structure is fundamental to predicting its physicochemical properties and its potential applications in areas such as polymer synthesis and drug development. This technical guide provides a comprehensive overview of the known properties of (E)-hex-2-enedioic acid and addresses a critical gap in the current scientific literature: the absence of a publicly available, fully determined single-crystal X-ray diffraction structure.

In lieu of presenting a solved structure, this guide proposes a detailed, field-proven methodology for determining the crystal structure of (E)-hex-2-enedioic acid. By leveraging the published crystallographic data of the closely related molecule, (E)-hex-2-enoic acid, as a case study, we provide researchers and scientists with a robust, self-validating workflow for synthesis, crystallization, X-ray diffraction data collection, and structure refinement. This document serves as both a statement of current knowledge and a practical guide for future research endeavors aimed at elucidating the precise solid-state architecture of this molecule.

PART 1: Molecular Identity and Known Properties of (E)-hex-2-enedioic Acid

(E)-hex-2-enedioic acid is a six-carbon unsaturated dicarboxylic acid, also known by synonyms such as trans-2-hexenedioic acid.[1] Its structure consists of a four-carbon chain with a carboxylic acid group at each end and a double bond in the trans (E) configuration between carbons 2 and 3.[1]

While experimental crystallographic data is not available, a summary of its known and computed properties has been compiled from various chemical databases. This information is crucial for designing synthesis, purification, and crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | PubChem[1] |

| Molecular Weight | 144.12 g/mol | PubChem[1] |

| IUPAC Name | (E)-hex-2-enedioic acid | PubChem[1] |

| CAS Numbers | 4440-68-0, 2583-24-6 | PubChem[1] |

| Physical Description | Solid (Predicted/Reported) | PubChem[1] |

| InChIKey | HSBSUGYTMJWPAX-HNQUOIGGSA-N | PubChem[1] |

| Canonical SMILES | C(CC(=O)O)/C=C/C(=O)O | PubChem[1] |

PART 2: A Proposed Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with pure compound synthesis and culminates in the refinement and validation of a crystallographic model. The following sections detail a proposed experimental and computational workflow for elucidating the structure of (E)-hex-2-enedioic acid.

2.1 Synthesis and Purification

The first pillar of any successful crystallographic study is the availability of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. A plausible synthesis route for hexenedioic acids involves the palladium-catalyzed reaction of a disubstituted butene with carbon monoxide and water.[2]

Proposed Protocol for Synthesis:

-

Reaction Setup: In a high-pressure reactor, combine 1,4-diacetoxybut-2-ene, a palladium-based catalyst (e.g., palladium chloride), and an inorganic halide promoter in a suitable solvent such as N-methylpyrrolidone.[2]

-

Carbonylation: Pressurize the reactor with carbon monoxide (e.g., 15-180 bar) and heat the reaction mixture (e.g., 80-130 °C) with stirring.[2] Introduce water to the reaction, maintaining a molar ratio of water to butene between 1 and 100.[2]

-

Workup and Isolation: Upon completion, cool the reactor and vent the CO. The desired diacid product can be recovered by extraction.

-

Purification: The crude product, likely a mixture of isomers, must be purified. Recrystallization is the preferred method. A solvent screen should be performed to identify a system that yields high-purity crystals of the (E)-isomer.

2.2 Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Experimental Protocol for Crystallization:

-

Solvent Selection: Dissolve the purified (E)-hex-2-enedioic acid in a variety of solvents (e.g., ethanol, ethyl acetate, water, acetone) at an elevated temperature to find a system with good solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution at a higher temperature. Place the solution in an insulated container (e.g., a Dewar flask) to allow it to cool to room temperature over 24-48 hours.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is not very soluble, but which is miscible with the primary solvent). The vapor of the poor solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

2.3 Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their atomic structure can be determined by analyzing how they diffract X-rays. This process involves mounting a crystal, collecting diffraction data, and then computationally solving and refining the structure.

The following workflow is illustrated using the published data for (E)-hex-2-enoic acid (C₆H₁₀O₂)[3] as a practical example of the expected methodology and resulting data.

Sources

biosynthesis pathways leading to hex-2-enedioic acid

An In-depth Technical Guide to the Biosynthesis of Hex-2-enedioic Acid

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive exploration of the biosynthetic pathways leading to this compound, a molecule of growing interest for advanced polymer synthesis. This compound serves as a valuable C6 dicarboxylic acid, and its bio-based production represents a significant step towards sustainable chemical manufacturing. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the metabolic engineering strategies and biocatalytic processes required for its synthesis. We will dissect the core biosynthetic engine that produces its immediate precursor, cis,cis-muconic acid, and then detail the subsequent enzymatic conversion to the target molecule.

Part 1: The Foundational Precursor - Biosynthesis of cis,cis-Muconic Acid

The most mature and scientifically validated route to this compound is not a direct fermentation product from central metabolism. Instead, it is derived from the biocatalytic conversion of cis,cis-muconic acid (MA), a direct product of engineered microbial pathways.[1][2] MA is a valuable platform chemical in its own right, serving as a precursor to adipic acid for nylon production.[3][4] Therefore, understanding MA biosynthesis is fundamental.

These pathways are synthetic, meaning they are engineered into microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida by introducing heterologous genes.[4] The core logic is to divert metabolic flux from the native shikimate pathway, which normally produces aromatic amino acids, towards the synthesis of MA.[4][5]

Tapping into the Shikimate Pathway

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic compounds. It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[6] Metabolic engineers have successfully redirected intermediates of this pathway to produce MA through a novel, three-step enzymatic cascade.

The most common engineered pathway proceeds as follows:

-

3-Dehydroshikimate (DHS) to Protocatechuic Acid (PCA): The first committed step involves the dehydration of DHS, a natural intermediate of the shikimate pathway. This reaction is catalyzed by a heterologously expressed 3-dehydroshikimate dehydratase (e.g., AroZ).[3]

-

Protocatechuic Acid (PCA) to Catechol: PCA is then decarboxylated to form catechol. This step is catalyzed by protocatechuic acid decarboxylase (e.g., AroY), an enzyme often sourced from organisms like Klebsiella pneumoniae.[3]

-

Catechol to cis,cis-Muconic Acid: Finally, the aromatic ring of catechol is cleaved via ortho-fission, yielding cis,cis-muconic acid. This oxygen-dependent reaction is catalyzed by catechol 1,2-dioxygenase (e.g., CatA).[3][6]

Alternative Engineered Routes

To optimize flux and overcome metabolic bottlenecks, several variations of the core pathway have been developed. These alternative routes tap into the shikimate pathway at different points, showcasing the modularity of this engineering approach.[7][8]

-

Chorismate-Derived Pathways: Some strategies divert chorismate, a later intermediate in the shikimate pathway. One such pathway converts chorismate to 4-hydroxybenzoic acid (PHB), which is then hydroxylated to form PCA, feeding into the main pathway described above.[7]

-

Phenol-Intermediate Pathways: Other routes have been engineered to proceed through phenol. For instance, tyrosine can be converted to phenol by tyrosine phenol-lyase, and the phenol is then hydroxylated to catechol, bypassing the PCA intermediate.[8]

The choice of pathway and host organism depends on factors such as precursor availability, tolerance to intermediates, and overall process efficiency.

Diagram 1: Engineered Biosynthetic Pathways to cis,cis-Muconic Acid

Below is a diagram illustrating the primary and alternative pathways for MA biosynthesis, branching from central carbon metabolism and the shikimate pathway.

Caption: Core and alternative engineered pathways for muconic acid production.

Quantitative Data on Muconic Acid Production

The following table summarizes representative production titers achieved in various engineered microbial hosts. This data highlights the progress in optimizing these pathways for industrial consideration.

| Host Organism | Key Genes Expressed | Precursor Pathway | Titer (g/L) | Reference |

| Escherichia coli | aroZ, aroY, catA | DHS-derived | ~0.39 - 3.1 | [8][9] |

| Escherichia coli | ubiC, pobA, aroY, catA | Chorismate-derived | ~0.17 | [7] |

| Saccharomyces cerevisiae | aroZ, aroY, catA | DHS-derived | ~0.14 - 9.3 | [4][10] |

| Pseudomonas putida | asbF, aroY, catA | DHS-derived | Not specified | [6] |

| Corynebacterium glutamicum | aroY, catA | DHS-derived | ~0.34 | [11] |

Part 2: The Conversion Step - From Muconic Acid to this compound

With a robust method for producing MA established, the final step is its selective reduction to this compound. This conversion involves the hydrogenation of one of the two conjugated double bonds in the muconic acid backbone. This transformation is primarily achieved via enzymatic catalysis.

Enzymatic Hydrogenation using Enoate Reductases

The key enzymes for this conversion are enoate reductases (ERs) , also known as enoate-CoA reductases. These enzymes belong to the family of oxidoreductases and typically utilize NADH or NADPH as a reductant to stereospecifically reduce the α,β-double bond of α,β-unsaturated carboxylates.[12]

The reaction is as follows: cis,cis-Muconic Acid + NADH + H⁺ → cis-2-Hexenedioic Acid + NAD⁺

This enzymatic step is highly advantageous as it can be performed under mild conditions and avoids the use of heavy metal catalysts often required in chemical hydrogenation, which can lead to over-reduction to adipic acid.[12] Enoate reductases from organisms such as Bacillus coagulans and Clostridium acetobutylicum have been shown to be effective for this transformation.[12]

Alternative Conversion Methods

While enzymatic conversion is preferred for its specificity, other methods have been explored:

-

Chemo-catalytic Hydrogenation: Controlled chemical hydrogenation can yield isomeric mixtures of hexenedioic acids, but requires careful catalyst selection and process control to prevent complete saturation to adipic acid.[1]

-

Electrochemical Hydrogenation: A novel and sustainable approach involves the electrochemical reduction of MA. This method can be tuned to favor the production of hexenedioic acid isomers, such as trans-3-hexenedioic acid, by controlling the applied potential and cathode material.[13][14]

Diagram 2: Two-Stage Production Workflow

The overall process is best visualized as a two-stage hybrid biological and biocatalytic system.

Caption: Workflow from renewable feedstock to this compound.

Part 3: Experimental Protocols for a Self-Validating System

To ensure scientific integrity, the protocols described below are designed as self-validating systems, explaining the causality behind experimental choices.

Protocol 1: Quantification of Muconic Acid from Culture Supernatant via HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying organic acids like MA. The chromophore in MA (conjugated double bonds) allows for sensitive detection at a specific UV wavelength. An external standard curve is used for absolute quantification.

-

Methodology:

-

Sample Preparation:

-

Collect 1.0 mL of fermentation broth.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the cells. The supernatant contains the secreted MA.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-Aq) is used, which is suitable for separating polar organic acids.

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water is used. The acidic condition ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV detector set to 260 nm, the absorbance maximum for cis,cis-muconic acid.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a standard curve using certified cis,cis-muconic acid standards (e.g., 0.01 g/L to 1.0 g/L).